4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
CAS No.: 17386-09-3
Cat. No.: VC21071288
Molecular Formula: C8H13N3S
Molecular Weight: 183.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17386-09-3 |
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Molecular Formula | C8H13N3S |
Molecular Weight | 183.28 g/mol |
IUPAC Name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) |
Standard InChI Key | UYCNPLJANDOZKX-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2=CSC(=N2)N |
Canonical SMILES | C1CCN(C1)CC2=CSC(=N2)N |
Introduction
4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine, also known by its CAS number 17386-09-3, is a thiazole derivative with significant potential in medicinal chemistry. Thiazole compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific structure of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine contributes to its unique pharmacological profile.
Synthetic Routes
The synthesis of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine typically involves the reaction of pyrrolidine derivatives with thiazole-containing reagents. Various methods have been reported in the literature for the synthesis of thiazole derivatives, often employing condensation reactions or cyclization techniques.
Characterization Techniques
Characterization of this compound is achieved through several analytical methods:
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Nuclear Magnetic Resonance (NMR): Used to determine the structure and confirm the presence of functional groups.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Helps identify functional groups based on characteristic absorption bands.
Pharmacological Significance
Thiazole derivatives are known for their broad spectrum of biological activities. Research indicates that compounds like 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine exhibit:
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Antimicrobial Activity: Effective against various bacterial strains.
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Anticancer Properties: Studies have shown potential cytotoxic effects against cancer cell lines.
Research Findings
Recent studies have highlighted the biological evaluation of thiazole derivatives, including:
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Antibacterial Tests: Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
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Cytotoxicity Assays: The compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa, indicating its potential as an anticancer agent .
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